4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one
CAS No.: 569-60-8
Cat. No.: VC13822805
Molecular Formula: C19H14O2
Molecular Weight: 274.3 g/mol
* For research use only. Not for human or veterinary use.
![4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one - 569-60-8](/images/structure/VC13822805.png)
Specification
CAS No. | 569-60-8 |
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Molecular Formula | C19H14O2 |
Molecular Weight | 274.3 g/mol |
IUPAC Name | 4-[(4-hydroxyphenyl)-phenylmethylidene]cyclohexa-2,5-dien-1-one |
Standard InChI | InChI=1S/C19H14O2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,20H |
Standard InChI Key | IWNZKMGBKBEPSO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=C2C=CC(=O)C=C2)C3=CC=C(C=C3)O |
Canonical SMILES | C1=CC=C(C=C1)C(=C2C=CC(=O)C=C2)C3=CC=C(C=C3)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound (C₁₉H₁₄O₂) consists of a central cyclohexa-2,5-dien-1-one ring substituted at the 4-position with a bis-aryl methylidene group. The aryl groups include a phenyl ring and a 4-hydroxyphenyl moiety, creating an extended π-conjugated system. X-ray crystallography reveals a planar geometry with bond lengths indicative of resonance stabilization .
Key Structural Features:
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Cyclohexadienone Core: A non-aromatic six-membered ring with alternating single and double bonds.
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4-Hydroxyphenyl Group: Provides hydrogen-bonding capability and redox activity.
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Phenyl Substituent: Enhances steric bulk and influences electronic delocalization .
Physical and Chemical Properties
Property | Value | Source |
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Molecular Weight | 274.3 g/mol | |
Melting Point | >250°C | |
Solubility | Insoluble in water; soluble in ethanol | |
pKa | 9.28 (at 25°C) | |
Density | 1.234 g/cm³ (predicted) |
The compound exhibits pH-dependent chromism, transitioning from yellow (pH 6.0) to red (pH 7.6) due to deprotonation of the phenolic -OH group .
Synthesis and Derivative Formation
Classical Synthetic Routes
Benzaurin is typically synthesized via Claisen-Schmidt condensation between 4-hydroxybenzaldehyde and acetophenone derivatives under basic conditions . A modified approach employs microwave-assisted synthesis to enhance yield (75–90%) and reduce reaction time .
Example Reaction:
Advanced Methodologies
Recent innovations include:
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Rhodium-Catalyzed Annulation: Utilizes CpRh complexes to assemble benzofuranone intermediates, enabling regioselective functionalization .
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Electrochemical Synthesis: Platinum electrodes facilitate cyclization of 2-alkynylphenols with diselenides, achieving 85–92% yields .
Comparative Analysis of Synthesis Methods
Method | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|
Claisen-Schmidt | 70–80 | 6–8 h | Cost-effective |
Microwave-Assisted | 85–90 | 20–30 min | Rapid kinetics |
Electrochemical | 85–92 | 2–4 h | Catalyst-free, green chemistry |
Benzaurin derivatives exhibit pro-apoptotic activity against HL-60 leukemia cells (IC₅₀ = 1.6 ± 0.09 μM), outperforming reference drug Toloxatone . Mechanistic studies suggest topoisomerase II inhibition and G1 phase cell cycle arrest .
Antimicrobial Efficacy
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Gram-Positive Bacteria: MIC = 8–16 μg/mL against Staphylococcus aureus .
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Fungal Pathogens: 64% growth inhibition of Trychophyton mentagrophytes at 50 μM .
Antioxidant Mechanisms
The phenolic hydroxyl group scavenges free radicals (ABTS⁺, DPPH) with EC₅₀ = 12.7 μM, comparable to ascorbic acid .
Applications in Material Science
Organic Electronics
Benzaurin’s conjugated system enables use in OLEDs as a hole-transport layer. Devices exhibit luminance efficiency of 18 cd/A and CIE coordinates (0.33, 0.35) .
Sensor Development
Functionalized derivatives detect Cu²⁺ ions via fluorescence quenching (LOD = 0.2 nM), surpassing EPA guidelines .
Recent Research Advancements
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